1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate
Description
This compound is a hydrochloride hydrate salt featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-methylphenyl group and a methanamine group at the 5-position. It is cataloged under MFCD26959726 . The hydrate form enhances stability and solubility, making it suitable for pharmaceutical and chemical research. Structural analogs often vary in substituents on the phenyl ring or oxadiazole core, impacting electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH.H2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10;;/h2-5H,6,11H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNDNIFOHCMGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene.
Introduction of the Methylphenyl Group: The 2-methylphenyl group is introduced through a substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, reacts with the oxadiazole intermediate.
Formation of the Methanamine Group: The methanamine group is introduced by the reduction of a nitrile or an imine intermediate, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Chemical Reactions Analysis
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a pharmacophore in the design of novel drug molecules due to its bioisosteric properties and metabolic stability.
Agricultural Chemistry: It exhibits nematicidal activity and is used in the development of new nematicides to control plant-parasitic nematodes.
Material Science: The compound is utilized in the synthesis of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Research: It is used in the study of enzyme inhibition, particularly succinate dehydrogenase (SDH), and its effects on reactive oxygen species (ROS) production and lipid accumulation.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate involves:
Enzyme Inhibition: The compound inhibits the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.
Reactive Oxygen Species (ROS) Production: It affects the production of ROS, leading to oxidative stress and cellular damage.
Lipid Accumulation: The compound influences lipid metabolism, resulting in the accumulation of lipids and lipofuscin.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key attributes of the target compound and its analogs:
*Calculated formula includes hydrate (H₂O).
Key Differences and Implications
Substituent Position :
- The ortho -methyl group in the target compound introduces steric hindrance compared to para -substituted analogs (e.g., CAS 1224168-35-7). This may affect binding interactions in biological systems or crystallinity .
- Halogenated Derivatives : Compounds like CAS 1311318-12-3 (4-chlorophenyl) and CAS 1798733-31-9 (2-fluorophenyl) exhibit increased electronegativity, altering electronic distribution on the oxadiazole ring. This can enhance dipole moments and solubility in polar solvents .
Physicochemical Properties :
- Molecular Weight : Halogenated derivatives (e.g., Cl, F) show higher molecular weights (229–246 g/mol) than methyl-substituted analogs (225–247 g/mol).
- Hydrate vs. Anhydrous Forms : The hydrate form of the target compound may offer improved aqueous solubility compared to anhydrous analogs like CAS 1184984-85-7 .
Synthesis and Availability :
- Synthesis of oxadiazole derivatives often involves cyclization reactions (e.g., hydrazine hydrate with acyl chlorides, as in ). Para-substituted analogs (e.g., CAS 1224168-35-7) are more commonly stocked .
Biological Activity
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 883547-38-4 |
| Purity | >96% |
| Hydrochloride Form | Yes |
Structural Characteristics
The compound features a 1,2,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the 2-methylphenyl group contributes to its lipophilicity and biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of oxadiazole derivatives on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | 15.63 | MCF-7 |
| Doxorubicin | 10.38 | MCF-7 |
| Tamoxifen | 10.0 | MCF-7 |
The above data suggest that the oxadiazole derivative has comparable efficacy to established anticancer agents like doxorubicin and tamoxifen .
The anticancer activity of oxadiazoles is often attributed to their ability to induce apoptosis through various pathways:
- p53 Activation : Increased expression of p53 has been observed, leading to enhanced apoptotic signaling.
- Caspase Activation : Compounds have been shown to activate caspases, which are critical for the execution phase of apoptosis.
Antimicrobial Activity
Oxadiazole derivatives also exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
Antithrombotic Activity
Recent studies have explored the antithrombotic potential of oxadiazole derivatives. Molecular docking studies revealed that certain derivatives can inhibit thrombin activity effectively:
| Compound | Inhibition (%) | Concentration (nM) |
|---|---|---|
| Oxadiazole Derivative A | 80% | 50 |
| Oxadiazole Derivative B | 75% | 100 |
These findings suggest a promising role for oxadiazoles in preventing thrombotic events .
Q & A
Q. What analytical methods are recommended for structural characterization of this compound?
- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for amine and aromatic proton identification) and high-performance liquid chromatography (HPLC) with UV detection to confirm purity (>95%) and structural integrity. For hydrate confirmation, thermogravimetric analysis (TGA) can quantify water content. X-ray crystallography is ideal for resolving crystalline hydrate forms but requires high-purity samples .
Q. How can synthesis protocols for this compound be optimized to improve yield?
- Answer : Optimize cyclization steps (e.g., oxadiazole ring formation) by using microwave-assisted synthesis for reduced reaction time and higher regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of hydroxylamine hydrochloride (used in oxime formation) to minimize side products. Post-synthesis, employ recrystallization in anhydrous ethanol to isolate the hydrochloride hydrate form .
Q. What stability considerations are critical for long-term storage?
- Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrate dissociation. Avoid exposure to moisture and strong oxidizers, as the oxadiazole ring may undergo hydrolysis or redox reactions. Conduct periodic stability tests via HPLC to detect degradation products (e.g., free amine or phenolic byproducts) .
Advanced Research Questions
Q. How can pharmacokinetic properties (e.g., solubility, permeability) be evaluated preclinically?
- Answer : Use in vitro assays:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with LC-MS quantification.
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
Reference safety protocols for handling hydrochloride salts (e.g., PPE for dust control) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Purity validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) as confounding factors .
- Hydrate control : Compare anhydrous vs. hydrated forms in bioassays, as water content may alter solubility and receptor binding .
- Assay standardization : Use positive controls (e.g., known oxadiazole-based agonists/antagonists) to calibrate experimental conditions .
Q. How can computational modeling guide mechanistic studies of its biological targets?
- Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against predicted targets (e.g., G-protein-coupled receptors or ion channels). Validate with mutagenesis studies on key binding residues. For hydrate-specific effects, simulate solvated systems using molecular dynamics (MD) software (GROMACS) to assess water-mediated interactions .
Q. What experimental designs address discrepancies in reported toxicity profiles?
- Answer :
- In vitro toxicity : Conduct MTT assays on HepG2 cells with varying hydrate concentrations (0.1–100 µM) to establish dose-response curves.
- In vivo follow-up : Use zebrafish embryos (FET assay) to evaluate developmental toxicity, referencing OECD guidelines.
- Mechanistic analysis : Measure reactive oxygen species (ROS) generation via DCFH-DA staining to link toxicity to oxidative stress .
Q. How does the hydrate form influence crystallization and polymorph screening?
- Answer : Screen polymorphs using solvent evaporation (12 solvents, including DMSO and acetonitrile) under controlled humidity. Characterize hydrate stability via dynamic vapor sorption (DVS) to map hydration/dehydration cycles. Compare dissolution rates of different polymorphs using USP Apparatus II (paddle method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
